Cas no 895781-63-2 (4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

4-Bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic organic compound featuring a thiazole core substituted with a 3-fluorophenyl group and an ethyl linker connected to a benzamide moiety with a bromo substituent at the para position. This structure suggests potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate or scaffold for drug discovery. The presence of both bromo and fluoro substituents enhances its reactivity for further functionalization, while the thiazole ring contributes to its bioactivity profile. The compound’s well-defined structure and synthetic versatility make it suitable for applications in targeted synthesis and structure-activity relationship studies.
4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide structure
895781-63-2 structure
Product name:4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide
CAS No:895781-63-2
MF:C18H14BrFN2OS
Molecular Weight:405.283965587616
CID:5512420

4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide 化学的及び物理的性質

名前と識別子

    • Benzamide, 4-bromo-N-[2-[2-(3-fluorophenyl)-4-thiazolyl]ethyl]-
    • 4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide
    • インチ: 1S/C18H14BrFN2OS/c19-14-6-4-12(5-7-14)17(23)21-9-8-16-11-24-18(22-16)13-2-1-3-15(20)10-13/h1-7,10-11H,8-9H2,(H,21,23)
    • InChIKey: IZXLZLSBNBMPAS-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CSC(C2=CC=CC(F)=C2)=N1)(=O)C1=CC=C(Br)C=C1

4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2055-0239-2μmol
4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
895781-63-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2055-0239-2mg
4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
895781-63-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2055-0239-1mg
4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
895781-63-2 90%+
1mg
$54.0 2023-05-17

4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide 関連文献

4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamideに関する追加情報

Introduction to 4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide (CAS No. 895781-63-2)

4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide, a compound with the chemical identifier CAS No. 895781-63-2, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered considerable attention due to its unique structural features and potential applications in therapeutic interventions. The compound's intricate framework, incorporating a benzamide moiety linked to a brominated thiazole derivative, positions it as a promising candidate for further exploration in drug discovery.

The structural composition of 4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide is characterized by several key functional groups that contribute to its pharmacological profile. The presence of a bromine atom at the fourth position of the benzene ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the incorporation of a 1,3-thiazole ring fused with a fluorophenyl group introduces electronic and steric properties that can influence binding affinity and metabolic stability.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry, particularly those featuring thiazole scaffolds. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific modification of 4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide with a fluorine-substituted phenyl group and an ethyl chain extending from the thiazole ring suggests potential interactions with biological targets such as kinases and transcription factors.

In the realm of drug development, the benzamide moiety is frequently employed due to its ability to modulate enzyme activity and receptor binding. The benzamide group in 4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide is strategically positioned to interact with biological targets, potentially leading to therapeutic effects. The bromine substituent further enhances its utility as a probe molecule in biochemical assays, allowing researchers to investigate its interactions with proteins and nucleic acids.

The synthesis of 4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide involves multi-step organic transformations that showcase the sophistication of modern synthetic methodologies. The process typically begins with the preparation of the thiazole core, followed by functionalization with the fluorophenyl group and subsequent elongation with an ethyl chain. The introduction of the bromine atom at the fourth position is achieved through halogenation reactions, which are well-established in synthetic organic chemistry.

The compound's potential applications extend to various therapeutic areas. For instance, its structural features make it a suitable candidate for developing inhibitors targeting aberrant signaling pathways involved in cancer progression. Preclinical studies have demonstrated that similar thiazole-based compounds exhibit inhibitory effects on kinases and other enzymes implicated in tumor growth and metastasis. The fluorine atom in the phenyl ring may enhance binding affinity by participating in hydrogen bonding or van der Waals interactions with biological targets.

The pharmacokinetic properties of 4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide are also of considerable interest. The presence of lipophilic groups such as the ethyl chain and aromatic rings suggests potential for oral bioavailability. However, further studies are required to optimize its solubility and metabolic stability. Techniques such as computational modeling and high-throughput screening can aid in refining its pharmacokinetic profile.

Emerging research indicates that fluorinated aromatic compounds may exhibit enhanced bioavailability and reduced metabolic clearance compared to their non-fluorinated counterparts. This property is particularly relevant for developing drugs that require prolonged circulation times or targeted delivery to specific tissues. The incorporation of a fluorine atom in 4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide aligns with this trend, suggesting potential advantages in therapeutic efficacy.

The compound's role in academic research is also noteworthy. It serves as a valuable scaffold for designing novel molecules with tailored biological activities. By modifying various functional groups within its structure, researchers can explore new pharmacological pathways and expand the chemical space accessible for drug discovery. This flexibility makes 4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide an indispensable tool in medicinal chemistry laboratories.

In conclusion, 4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide (CAS No. 895781-63-2) represents a compelling example of how structural innovation can lead to novel therapeutic agents. Its unique combination of functional groups positions it as a versatile intermediate for drug development, with potential applications across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic strategies, compounds like this will play an increasingly important role in advancing medical science.

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